molecular formula C17H15BrClNO3 B5202930 Propyl 4-(5-bromo-2-chlorobenzamido)benzoate CAS No. 6264-18-2

Propyl 4-(5-bromo-2-chlorobenzamido)benzoate

Cat. No.: B5202930
CAS No.: 6264-18-2
M. Wt: 396.7 g/mol
InChI Key: OJNCZCQJFSQGDL-UHFFFAOYSA-N
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Description

Propyl 4-(5-bromo-2-chlorobenzamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group attached to a benzoic acid moiety, which is further substituted with a 5-bromo-2-chlorobenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(5-bromo-2-chlorobenzamido)benzoate typically involves a multi-step process. One common method is the esterification of 4-aminobenzoic acid with propanol to form propyl 4-aminobenzoate. This intermediate is then subjected to acylation with 5-bromo-2-chlorobenzoyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(5-bromo-2-chlorobenzamido)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced to remove the halogen atoms, resulting in a less substituted benzene ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products

    Substitution: Products may include derivatives with different substituents replacing the bromine or chlorine atoms.

    Hydrolysis: The major products are 4-(5-bromo-2-chlorobenzamido)benzoic acid and propanol.

    Reduction: The major product is a benzene ring with fewer halogen substituents.

Scientific Research Applications

Propyl 4-(5-bromo-2-chlorobenzamido)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propyl 4-(5-bromo-2-chlorobenzamido)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the bromine and chlorine atoms can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • Propyl 4-(5-bromo-2-fluorobenzamido)benzoate
  • Propyl 4-(5-chloro-2-fluorobenzamido)benzoate
  • Propyl 4-(5-bromo-2-methylbenzamido)benzoate

Uniqueness

Propyl 4-(5-bromo-2-chlorobenzamido)benzoate is unique due to the specific combination of bromine and chlorine substituents on the benzene ring. This combination can influence the compound’s reactivity, binding affinity, and overall chemical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClNO3/c1-2-9-23-17(22)11-3-6-13(7-4-11)20-16(21)14-10-12(18)5-8-15(14)19/h3-8,10H,2,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNCZCQJFSQGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367569
Record name Propyl 4-(5-bromo-2-chlorobenzamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6264-18-2
Record name Propyl 4-(5-bromo-2-chlorobenzamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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